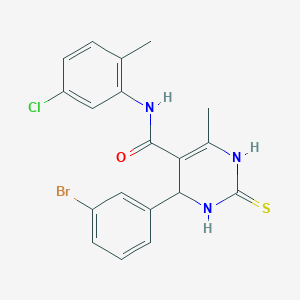![molecular formula C13H18ClN3O3S B5167685 2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B5167685.png)
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of microwave-assisted synthesis starting from 1,2-diketones and urotropine in the presence of ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic cycloaddition reactions are employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, ammonium acetate, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted imidazoles and their derivatives, which have significant applications in pharmaceuticals and other industries .
Wissenschaftliche Forschungsanwendungen
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to various biochemical and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with similar structural features.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring.
Thiazole: Similar heterocyclic compound with sulfur and nitrogen atoms.
Uniqueness
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its nitro and propoxy groups, along with the sulfanyl linkage, make it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-[(3-nitro-4-propoxyphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S.ClH/c1-2-7-19-12-4-3-10(8-11(12)16(17)18)9-20-13-14-5-6-15-13;/h3-4,8H,2,5-7,9H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCGCOYRNZIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CSC2=NCCN2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-methylphenoxy)ethyl]-2-(methylthio)benzamide](/img/structure/B5167607.png)
![N-{2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5167613.png)
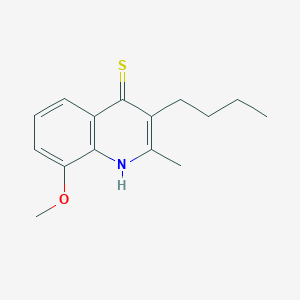
![3,4-dimethoxy-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5167629.png)
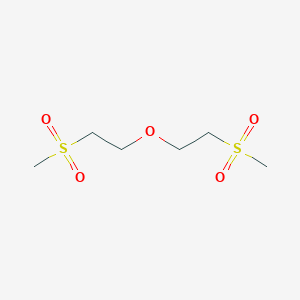
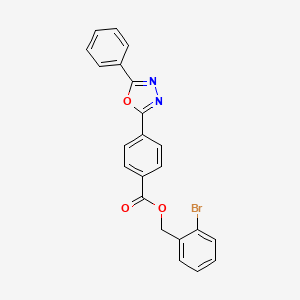
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5167655.png)
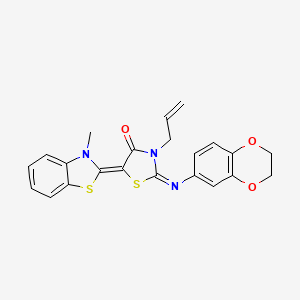
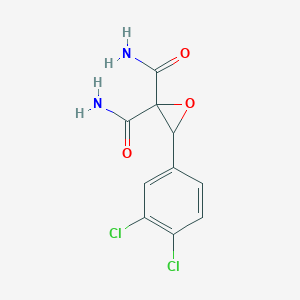
![(1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5167665.png)
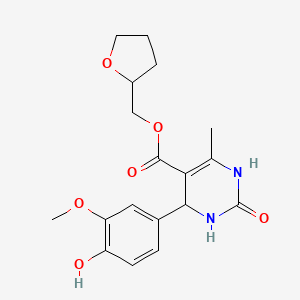
![2-[(4-chlorobenzyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5167678.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B5167688.png)
